molecular formula C15H16N2O B581715 3-(3-Aminophenyl)-N,N-dimethylbenzamide CAS No. 1375069-30-9

3-(3-Aminophenyl)-N,N-dimethylbenzamide

Cat. No. B581715
CAS RN: 1375069-30-9
M. Wt: 240.306
InChI Key: XMPDKLRIYZARMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Aminophenyl)-N,N-dimethylbenzamide is a chemical compound. It is related to 3-aminophenol, which is an aromatic amine and a phenol .


Synthesis Analysis

The synthesis of compounds similar to 3-(3-Aminophenyl)-N,N-dimethylbenzamide has been reported. For instance, a Schiff base ligand (E)-2-(((3 aminophenyl) imino)methyl)phenol (HL) has been synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio .


Molecular Structure Analysis

The molecular structure of related compounds such as 4-(3-aminophenyl)benzonitrile (AP-PhCN) has been studied using Density Functional Theory . The complete assignments of AP-PhCN have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the Suzuki–Miyaura coupling reaction involves the use of organoboron reagents . Another study reported the fragmentation of protonated N-(3-Aminophenyl)Benzamide and its derivatives in the gas phase .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied with Density Functional Theory . The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure .

Scientific Research Applications

Electrochemical Sensors for Glucose Detection

Optical Materials and Luminescent Probes

Safety and Hazards

The safety data sheets of related compounds such as (3-Aminophenyl)-urea monohydrochloride and N1-(3-Aminophenyl)acetamide provide information about the hazards and safety precautions associated with these compounds .

Future Directions

The future directions of research involving similar compounds are promising. For instance, STRO-002, a novel homogeneous ADC targeting Folate Receptor Alpha, is currently being investigated in the clinic as a treatment for ovarian and endometrial cancers . More than 30 ADCs targeting 20 biomarkers are being tested in clinical trials, including monotherapy or combination with others for multiple lines of therapy .

Mechanism of Action

Target of Action

The primary target of 3-(3-Aminophenyl)-N,N-dimethylbenzamide is the Folate Receptor Alpha (FolRα) . This receptor is overexpressed in several types of cancers, including ovarian and endometrial cancers . The compound binds to FolRα with high affinity .

Mode of Action

3-(3-Aminophenyl)-N,N-dimethylbenzamide interacts with its target by internalizing rapidly into target positive cells . It then releases a tubulin-targeting cytotoxin, 3-aminophenyl hemiasterlin (SC209) . SC209 has a reduced potential for drug efflux via the P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .

Biochemical Pathways

The compound affects the tubulin cytoskeleton, which is crucial for cell division. By targeting tubulin, the compound disrupts cell division, leading to cell death . This is particularly effective in cancer cells, which divide rapidly and uncontrollably.

Pharmacokinetics

The compound is stable in circulation with no change in the drug–antibody ratio (DAR) for up to 21 days . It has a half-life of 6.4 days in mice , suggesting a prolonged presence in the body, allowing it to exert its effects over a longer period.

Result of Action

A single dose of the compound induced significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . This suggests that the compound has a potent and specific preclinical efficacy.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its action. The compound showed increased efficacy when used in combination with other treatments like carboplatin or avastin in xenograft models .

properties

IUPAC Name

3-(3-aminophenyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-17(2)15(18)13-7-3-5-11(9-13)12-6-4-8-14(16)10-12/h3-10H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPDKLRIYZARMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743009
Record name 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Aminophenyl)-N,N-dimethylbenzamide

CAS RN

1375069-30-9
Record name 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.